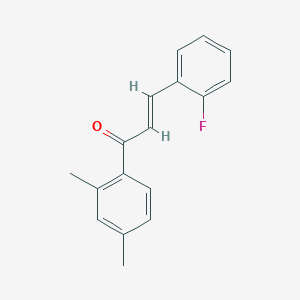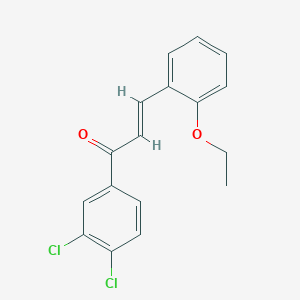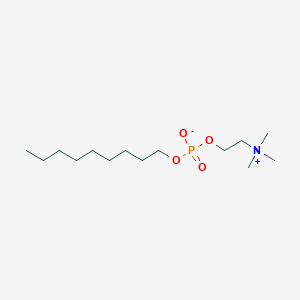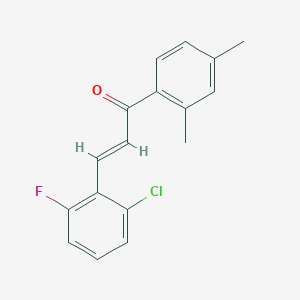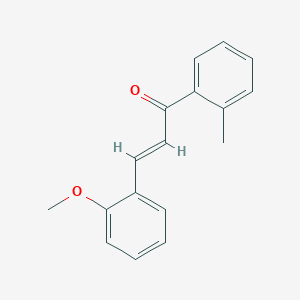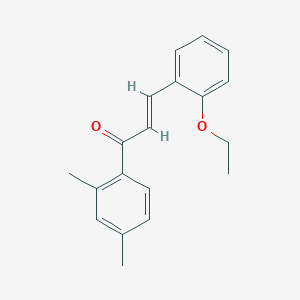
(2E)-1-(2,4-Dimethylphenyl)-3-(4-ethylphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-1-(2,4-Dimethylphenyl)-3-(4-ethylphenyl)prop-2-en-1-one, also known as 2-ethyl-4-methyl-1-phenyl-3-prop-2-en-1-one, is a compound belonging to the class of organic compounds known as alkenes. It is an unsaturated hydrocarbon with a double bond between the two carbon atoms, and it is used in a variety of scientific fields, including organic synthesis, biochemistry, and pharmacology. The synthesis of this compound is relatively simple, and it has a wide range of applications in scientific research.
Aplicaciones Científicas De Investigación
(2E)-1-(2,4-Dimethylphenyl)-3-(4-ethylphenyl)prop-2-en-1-onethyl-1-phenyl-3-prop-2-en-1-one is used in a variety of scientific fields, including organic synthesis, biochemistry, and pharmacology. In organic synthesis, it is used as a starting material for the synthesis of more complex compounds. In biochemistry, it has been used to study the mechanism of enzyme action, as well as the structure and function of proteins. In pharmacology, it has been used to study the pharmacological properties of drugs.
Mecanismo De Acción
(2E)-1-(2,4-Dimethylphenyl)-3-(4-ethylphenyl)prop-2-en-1-onethyl-1-phenyl-3-prop-2-en-1-one is an unsaturated hydrocarbon with a double bond between the two carbon atoms. This double bond is susceptible to a variety of reactions, including addition reactions, substitution reactions, and elimination reactions. These reactions form the basis of the compound’s mechanism of action. For example, the double bond can be attacked by nucleophiles, such as amines, in an addition reaction. This reaction forms a new carbon-nitrogen bond, which can then be used to form more complex compounds.
Biochemical and Physiological Effects
(2E)-1-(2,4-Dimethylphenyl)-3-(4-ethylphenyl)prop-2-en-1-onethyl-1-phenyl-3-prop-2-en-1-one has a wide range of biochemical and physiological effects. In laboratory experiments, it has been shown to inhibit the growth of certain types of bacteria, as well as to inhibit the activity of certain enzymes. It has also been shown to have anti-inflammatory and anti-oxidant properties. In addition, it has been shown to have anti-cancer activity in laboratory studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of (2E)-1-(2,4-Dimethylphenyl)-3-(4-ethylphenyl)prop-2-en-1-onethyl-1-phenyl-3-prop-2-en-1-one in laboratory experiments has several advantages. It is relatively easy to synthesize, and it is relatively stable in solution. In addition, it is relatively non-toxic, making it safe for use in laboratory experiments. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in water, and it may not be suitable for use in certain types of experiments.
Direcciones Futuras
The potential future directions for the use of (2E)-1-(2,4-Dimethylphenyl)-3-(4-ethylphenyl)prop-2-en-1-onethyl-1-phenyl-3-prop-2-en-1-one are numerous. For example, further research could be conducted to explore the compound’s potential use as an antimicrobial agent. In addition, further research could be conducted to explore its potential use as an anti-cancer agent. Finally, further research could be conducted to explore its potential use as an anti-inflammatory agent.
Métodos De Síntesis
(2E)-1-(2,4-Dimethylphenyl)-3-(4-ethylphenyl)prop-2-en-1-onethyl-1-phenyl-3-prop-2-en-1-one can be synthesized by a variety of methods. The most common method is a Friedel-Crafts alkylation reaction, in which an alkyl halide is reacted with an aromatic compound in the presence of an acid catalyst. In this reaction, the alkyl halide is reacted with an aromatic compound such as benzene or toluene to form an alkylated aromatic compound. The reaction is then quenched with aqueous sodium hydroxide, and the alkylated aromatic compound is then reacted with an aldehyde to form the desired (2E)-1-(2,4-Dimethylphenyl)-3-(4-ethylphenyl)prop-2-en-1-onethyl-1-phenyl-3-prop-2-en-1-one.
Propiedades
IUPAC Name |
(E)-1-(2,4-dimethylphenyl)-3-(4-ethylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O/c1-4-16-6-8-17(9-7-16)10-12-19(20)18-11-5-14(2)13-15(18)3/h5-13H,4H2,1-3H3/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBJWANKJRVNPW-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2,4-Dimethylphenyl)-3-(4-ethylphenyl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

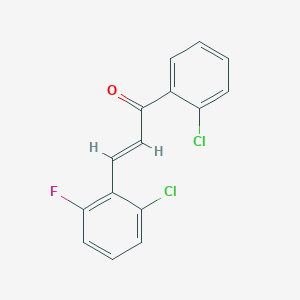
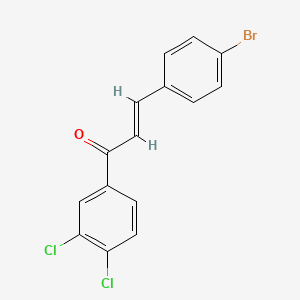
![(2E)-1-(3,4-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346503.png)
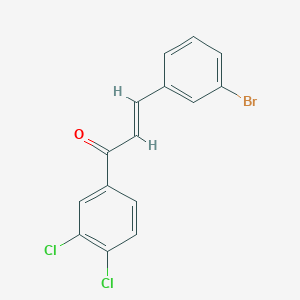
![(2E)-1-(3-Methoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346516.png)
